2-Oxabicyclo[3.1.0]hexan-6-amine
Description
2-Oxabicyclo[3.1.0]hexan-6-amine is a bicyclic amine featuring a strained tricyclic scaffold with an oxygen atom in the 2-position and an amine group at the 6-position.
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-oxabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C5H9NO/c6-4-3-1-2-7-5(3)4/h3-5H,1-2,6H2 |
InChI Key |
XASIPMMDCAZCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C2N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Dihydrofuran Precursors
A prominent approach to synthesizing 2-oxabicyclo[3.1.0]hexane derivatives, including the 6-amine, starts from chiral dihydrofuran precursors. This method involves:
- Stepwise functionalization of the dihydrofuran ring, including cis-dihydroxylation and acetylation to protect hydroxyl groups.
- Introduction of a one-carbon fragment at the anomeric position via C-glycosylation using trimethylsilyl cyanide (TMSCN), favoring β-anomer formation due to neighboring group effects.
- Elimination reactions (e.g., DBU-promoted or mesylate elimination) to generate a double bond suitable for cyclopropanation.
- Cyclopropanation of the double bond to form the bicyclic ring system.
- Conversion of the carboxylic acid intermediate to the bicyclic amine via Curtius degradation , which proceeds under mild conditions without isomerization, preserving stereochemistry.
This linear synthetic strategy, although lengthy (up to eleven steps), allows precise control over stereochemistry and functional group placement, crucial for the amine at the 6-position (bridgehead) of the bicyclic system.
Cyclization of Amino Alcohol Precursors
Another method involves the cyclization of suitably protected amino alcohols under acidic or basic conditions to form the bicyclic structure. This approach requires:
- Preparation of an amino alcohol precursor with the correct stereochemistry.
- Treatment with strong acid or base to induce intramolecular cyclization, forming the oxabicyclic ring.
- Careful control of temperature and pH to maximize yield and purity of the bicyclic amine.
This method is often used in laboratory-scale synthesis and can be adapted for industrial production with optimization.
Annulation and Photoredox Catalysis
For related oxabicyclic compounds, annulation reactions involving cyclopropenes and aminocyclopropanes have been reported. These reactions sometimes employ photoredox catalysis with iridium catalysts and blue LED irradiation to achieve efficient ring formation. Although specific to bromomethyl derivatives, such methods illustrate the potential for innovative catalytic approaches to bicyclic amine synthesis.
Reaction Conditions and Reagents
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Dihydrofuran functionalization | OsO4-catalyzed cis-dihydroxylation, acetylation | High yield (~92% over two steps) |
| C-glycosylation | Trimethylsilyl cyanide (TMSCN), acetonitrile solvent | Selective β-anomer formation (93% yield) |
| Elimination | DBU or mesylation followed by elimination | Mesylation improves reaction time |
| Cyclopropanation | Diazomethane or other carbene sources | Forms fused cyclopropane ring |
| Curtius degradation | Conversion of carboxylic acid to amine via isocyanate intermediate | Mild conditions, preserves stereochemistry |
| Cyclization of amino alcohols | Strong acid/base, temperature control | Requires careful pH and temperature control |
Research Findings and Mechanistic Insights
- The Curtius degradation step is pivotal for converting carboxylic acid intermediates into the bicyclic amine without isomerization, ensuring the amine is installed at the bridgehead position with retention of stereochemistry.
- The neighboring group effect of acetyl groups during C-glycosylation directs the formation of the β-anomer, which is crucial for subsequent steps.
- Photoredox catalysis and annulation methods provide alternative routes to bicyclic oxabicyclic systems, potentially applicable to amine derivatives with further optimization.
- The bicyclic amine can undergo further functionalization, including oxidation, reduction, and substitution reactions, expanding its utility in organic synthesis and medicinal chemistry.
Comparative Data Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Multi-step from dihydrofuran | Eleven-step linear synthesis, Curtius degradation | High stereochemical control | Lengthy synthesis, multiple purifications | Moderate to good (18-92%) |
| Cyclization of amino alcohols | Direct cyclization under acid/base | Simpler, fewer steps | Requires precise precursor synthesis | Variable, condition-dependent |
| Annulation with photoredox catalysis | Catalytic, uses light and metal catalysts | Potentially efficient, mild conditions | Less established for amine derivatives | Up to 69% (related compounds) |
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydroxylamines or amides.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that includes an oxabicyclo system and an amino group. This configuration contributes to its rigidity and the spatial arrangement of functional groups, which can significantly influence its interactions with biological targets. The specific positioning of the amino group is critical for its biological activity and pharmacological profile.
Medicinal Chemistry
-
Neuropharmacology :
- 2-Oxabicyclo[3.1.0]hexan-6-amine has shown potential as a modulator of neurotransmitter systems, particularly glutamate receptors. This interaction suggests possible therapeutic applications in treating neurological conditions such as anxiety and depression.
- Research indicates that compounds with similar structures may exhibit neuroprotective effects, highlighting their relevance in developing treatments for neurodegenerative diseases .
-
Drug Development :
- The compound's ability to influence receptor activity makes it a candidate for further pharmacological studies aimed at drug development. Its structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.
- Several synthetic routes have been established for producing 2-Oxabicyclo[3.1.0]hexan-6-amine and its derivatives, showcasing its adaptability for pharmaceutical applications.
Synthetic Methodologies
The synthesis of 2-Oxabicyclo[3.1.0]hexan-6-amine typically involves the following approaches:
- Cyclization Reactions : These reactions are crucial for constructing the bicyclic framework, often utilizing various reagents under controlled conditions to achieve high yields and selectivity.
- Functional Group Modifications : Post-synthetic modifications allow for the introduction of additional functional groups, enhancing the compound's biological activity and potential applications in drug development .
Comparative Analysis with Related Compounds
A comparative analysis of 2-Oxabicyclo[3.1.0]hexan-6-amine with structurally similar compounds reveals notable differences in biological activities:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-Amino-2-oxabicyclo[3.1.0]hexane | Bicyclic | Potential mGlu receptor agonist; involved in drug relapse behavior |
| 2-Aminobicyclo[3.1.0]hexane | Bicyclic | Known for interactions with neurotransmitter systems |
| 3-Oxabicyclo[3.1.0]hexan-6-amine | Bicyclic | Exhibits different biological activities compared to trans isomer |
This table illustrates how variations in structure can lead to diverse pharmacological profiles, emphasizing the importance of structural optimization in drug design.
Case Studies
Several case studies highlight the applications and effectiveness of 2-Oxabicyclo[3.1.0]hexan-6-amine:
- Neurotransmitter Modulation : A study demonstrated that derivatives of this compound could effectively modulate glutamate receptor activity, providing insights into their potential use in treating mood disorders.
- Synthetic Routes : Research into synthetic methodologies has revealed efficient pathways to produce this compound, facilitating its availability for further research and application in pharmacology.
Mechanism of Action
The mechanism by which 2-Oxabicyclo[3.1.0]hexan-6-amine exerts its effects is largely dependent on its interactions with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways such as neurotransmission or enzyme activity. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Core Scaffold Variations
- 2-Oxabicyclo[3.1.0]hexan-6-amine: Features a smaller, strained bicyclo[3.1.0] system (five-membered ring fused to a three-membered ring) with an oxygen atom and amine group.
- 3-Oxabicyclo[3.1.0]hexan-6-amine : Differs in oxygen placement (3-position vs. 2-position), altering electronic effects. This compound has been more extensively studied, with available data on hydrochloride salt stability (stable at 2–8°C under inert atmosphere) .
- 2-Oxabicyclo[2.2.2]octane : A bulkier, less strained scaffold used as a phenyl bioisostere. Geometric parameters (e.g., distance between substituents: 5.56–5.58 Å) closely match para-substituted phenyl rings, enabling effective mimicry in drug design .
Key Geometric Parameters
Physicochemical Properties
Lipophilicity and Solubility
- 2-Oxabicyclo[2.2.2]octane : Reduces lipophilicity (clogP: 2.6 vs. phenyl’s 4.5) and improves water solubility by ~3-fold compared to bicyclo[2.2.2]octane analogs .
- 3-Oxabicyclo[3.1.0]hexan-6-amine: Limited data, but its hydrochloride salt’s stability suggests moderate hydrophilicity. Experimental logD values for similar amines range from 1.8–2.7 .
- 2-Oxabicyclo[3.1.0]hexan-6-amine: No direct data, but smaller ring size may further reduce logD compared to [2.2.2] systems due to increased polarity.
Acidity/Basicity
- 2-Oxabicyclo[2.2.2]octane : Restores acidity (pKa ≈ 4.4) comparable to aromatic carboxylic acids (pKa ≈ 4.5), critical for bioactive compound optimization .
- 2-Oxabicyclo[3.1.0]hexan-6-amine : The amine’s basicity is influenced by oxygen’s electron-withdrawing effect. Predicted pKa ~8–9 (similar to cyclohexylamine).
Biological Activity
2-Oxabicyclo[3.1.0]hexan-6-amine is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H11NO
- Molecular Weight : 113.16 g/mol
- IUPAC Name : 2-Oxabicyclo[3.1.0]hexan-6-amine
The biological activity of 2-oxabicyclo[3.1.0]hexan-6-amine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound's bicyclic structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Antiviral Activity
Research has indicated that derivatives of 2-oxabicyclo[3.1.0]hexan-6-amine exhibit antiviral properties, particularly against viruses like Epstein-Barr virus (EBV). In studies involving conformationally locked nucleosides derived from this scaffold, significant antiviral activity was observed, suggesting potential as a therapeutic agent in viral infections .
Enzyme Inhibition
2-Oxabicyclo[3.1.0]hexan-6-amine has been studied for its inhibitory effects on various enzymes:
- Alpha-amylase Inhibition : Compounds derived from this bicyclic structure showed promising results in inhibiting alpha-amylase, which is crucial for carbohydrate metabolism .
- Glucosidase Inhibition : Similar inhibitory effects were noted against glucosidases, indicating potential applications in managing diabetes by regulating carbohydrate absorption .
Neuropharmacological Effects
The compound has been evaluated for its effects on the central nervous system:
- Metabotropic Glutamate Receptor Agonism : The compound and its analogs have been shown to act as agonists at group II metabotropic glutamate receptors, making them useful in studying antipsychotic drugs and their mechanisms .
Research Findings
A summary of key studies related to the biological activity of 2-oxabicyclo[3.1.0]hexan-6-amine is presented in the following table:
Case Studies
- Antiviral Activity Against EBV :
- Diabetes Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
